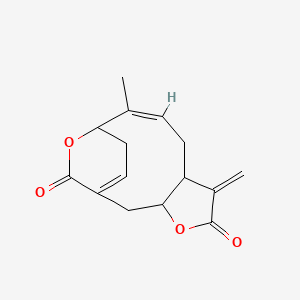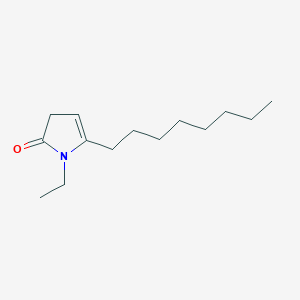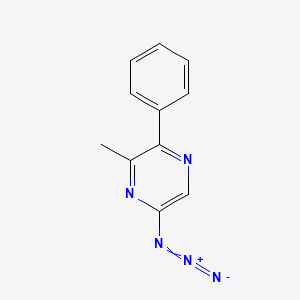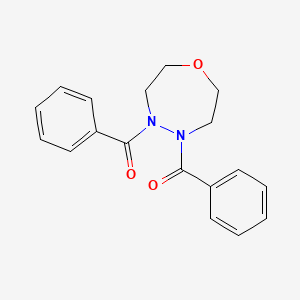
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is a chemical compound that features a unique oxadiazepane ring structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The oxadiazepane ring is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms, which imparts distinct chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) typically involves the reaction of 4,5-diacyl-[1,4,5]-oxadiazepane with a base in a polar solvent at elevated temperatures . The process can be summarized as follows:
Starting Materials: 4,5-diacyl-[1,4,5]-oxadiazepane.
Reaction Conditions: The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Base: A strong base, such as sodium hydride (NaH), is used to facilitate the reaction.
Industrial Production Methods
Industrial production of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Applications De Recherche Scientifique
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The oxadiazepane ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinoxaden: A cereal herbicide that incorporates a [1,4,5]oxadiazepane ring.
Oxadiazoles: Compounds with a similar oxadiazepane ring structure but different functional groups.
Uniqueness
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is unique due to its specific ring structure and functional groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
83598-14-5 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(5-benzoyl-1,4,5-oxadiazepan-4-yl)-phenylmethanone |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-7-3-1-4-8-15)19-11-13-23-14-12-20(19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
HXKOURZSMINKOF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN(N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



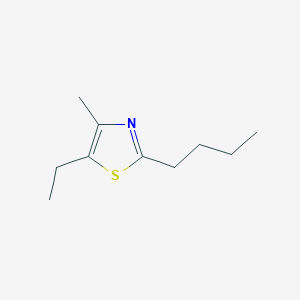
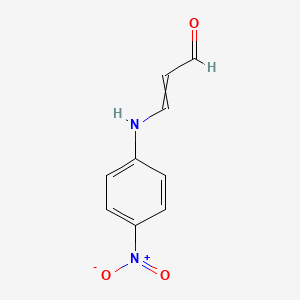


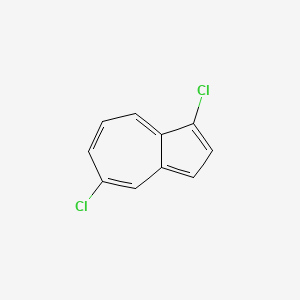
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
